4-Methylesculetin

Inflammatory Bowel Disease Intestinal Inflammation Myeloperoxidase Inhibition

4-Methylesculetin (CAS 529-84-0) features a critical C-4 methyl group that significantly enhances anti-inflammatory potency, MPO inhibition, and Nrf2-mediated glutathione responses compared to esculetin. Substituting generic 6,7-dihydroxycoumarins introduces uncontrolled variables, compromising reproducibility in IBD, oxidative stress, and chemoprotection research. Its distinct 7-O-glucuronidation profile (UGT1A6/1A9) further positions it as an essential tool for DMPK structure-metabolism studies.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 529-84-0
Cat. No. B191872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylesculetin
CAS529-84-0
Synonyms6,7-dihydroxy-4-methylcoumarin
DHMC-6,7
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC(=C(C=C12)O)O
InChIInChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3
InChIKeyKVOJTUXGYQVLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylesculetin (CAS 529-84-0) Procurement Guide: Analytical Differentiation from Esculetin and Related 6,7-Dihydroxycoumarins for Antioxidant and Anti-Inflammatory Research Applications


4-Methylesculetin (4-ME, CAS 529-84-0) is a naturally occurring coumarin derivative belonging to the 6,7-dihydroxycoumarin structural class [1]. It functions as a potent antioxidant and anti-inflammatory agent with demonstrated oral bioavailability [1]. The compound is characterized by the presence of a methyl group at the C-4 position of the coumarin core, which distinguishes it from its parent analog esculetin (6,7-dihydroxycoumarin) [2]. Pharmacologically, 4-methylesculetin exhibits myeloperoxidase (MPO) inhibition, reduces interleukin-6 (IL-6) levels, and modulates glutathione-related antioxidant responses via Nrf2 pathway activation [1].

Why Generic 6,7-Dihydroxycoumarins Cannot Substitute for 4-Methylesculetin: C-4 Methylation Drives Non-Interchangeable Pharmacological and Metabolic Profiles


Despite sharing the 6,7-catechol core with esculetin, substitution with esculetin or other 6,7-dihydroxycoumarins for 4-methylesculetin is scientifically unjustified due to the profound impact of C-4 methylation on multiple performance-critical parameters. The methyl group at C-4 alters the compound's intermolecular interactions, metabolic glucuronidation kinetics, and enzyme inhibition profile relative to esculetin [1]. These differences manifest as superior anti-inflammatory efficacy in vivo, distinct molecular interaction patterns with glutathione reductase, and modified UDP-glucuronosyltransferase (UGT) substrate affinity that affects metabolic stability [1][2][3]. Simply sourcing the cheapest available coumarin analog without verifying C-4 substitution will introduce uncontrolled experimental variables, potentially invalidating reproducibility and confounding structure-activity relationship (SAR) interpretations.

4-Methylesculetin Differential Evidence: Quantitative Head-to-Head Comparisons Against Esculetin and Class Analogs


Superior Anti-Inflammatory Efficacy in Rodent Colitis Models: Direct Comparison of 4-Methylesculetin Versus Esculetin

In a direct comparative study using the trinitrobenzenesulphonic acid (TNBS) model of rat colitis, 4-methylesculetin demonstrated superior anti-inflammatory effects compared to esculetin, with both compounds evaluated at identical oral doses of 10 mg/kg [1]. 4-Methylesculetin uniquely inhibited myeloperoxidase (MPO) activity and alkaline phosphatase (AP) activity in both acute and relapse colitis models, whereas esculetin did not produce this enzymatic inhibition [1]. The study authors explicitly attributed the enhanced efficacy of 4-methylesculetin to the presence of the methyl group at the C-4 position [1].

Inflammatory Bowel Disease Intestinal Inflammation Myeloperoxidase Inhibition

Comparative Xanthine Oxidase Inhibition: Esculetin Demonstrates Higher Activity Than 4-Methylesculetin

Structural modification at the C-4 position with a methyl group negatively affects xanthine oxidase inhibitory activity. Studies demonstrate that while both esculetin and 4-methylesculetin exhibit xanthine oxidase inhibition, esculetin is more potent [1]. Specifically, 6,7-dihydroxycoumarin (esculetin) was identified as the most active coumarin for xanthine oxidase inhibition, while its derivative bearing the 4-methyl group showed reduced or absent activity [1]. This finding establishes that C-4 methylation is detrimental to xanthine oxidase inhibition, creating a clear functional differentiation that must be considered in target-specific experimental design.

Xanthine Oxidase Inhibition Structure-Activity Relationship Enzyme Inhibition

4-Methylesculetin Enhances Glutathione Reductase Activity Through Direct Molecular Interaction

4-Methylesculetin uniquely modulates glutathione-related enzymes through a dual mechanism: increasing glutathione reductase (GSR) enzymatic activity and upregulating GSR and Nrf2 gene expression [1]. Fluorescence and NMR spectroscopy revealed that 4-ME directly interacts with glutathione reductase via collisional, hydrophobic, and spontaneous binding, with the C-4 methyl group identified as the second epitope most deeply buried into the enzyme [1]. Molecular modeling identified specific amino acid residues involved in this interaction (Lys70-B, Arg81-A, Glu381-B, Asp443-A, Ser444-A, Glu447-B, Ser475-A for electrostatic; Lys70-B, Glu381-B, Arg81-A for hydrophobic; Trp73, Phe377, Ala446 for hydrogen bonds) [1].

Glutathione Reductase Nrf2 Pathway Antioxidant Enzyme Modulation

C-4 Methylation Alters UDP-Glucuronosyltransferase Substrate Affinity and Metabolic Stability

The C-4 methyl substitution on 4-methylesculetin significantly affects its glucuronidation kinetics compared to esculetin. Both compounds are selectively metabolized to 7-O-glucuronides by UGT1A6 and UGT1A9 [1]. Kinetic analyses revealed that Km values for 6,7-dihydroxycoumarins decrease with increasing hydrophobicity of the C-4 substitution [1]. This structure-glucuronidation relationship establishes that C-4 hydrophobic groups (such as methyl) and hydrophilic groups exhibit contrasting effects on UGT affinity [1].

Glucuronidation Metabolic Stability UGT Enzymes

4-Methylesculetin Demonstrates Absence of In Vivo Genotoxicity with Chemopreventive Antigenotoxic Effects

4-Methylesculetin (4-ME) was evaluated for in vivo genotoxicity and antigenotoxic potential against doxorubicin (DXR)-induced DNA damage [1]. The compound showed no genotoxic or cytotoxic effects at any tested dose (500, 1000, 2000 mg/kg body weight) across all analyzed endpoints, including DNA damage in peripheral blood, liver, bone marrow, brain, and testicle cells via alkaline comet assay, as well as micronucleus induction in bone marrow [1]. Furthermore, 4-ME demonstrated protective effects against DXR-induced DNA damage at all tested doses and in all analyzed cell types, with protection ranging from 34.1% to 93.3% in the comet assay and 54.4% to 65.9% in the micronucleus test [1].

Genotoxicity Antigenotoxicity DNA Damage Protection

Acute Toxicity Profile: 4-Methylesculetin Exhibits Moderate Oral LD50

Acute toxicity data indicate that 4-methylesculetin has a moderate safety profile. The oral LD50 in mice is reported as 3200 mg/kg, while the intraperitoneal LD50 in rats is 5130 mg/kg . Observed effects at lethal doses include cardiac arrhythmia and decreased body temperature .

Acute Toxicity Safety Pharmacology LD50

4-Methylesculetin Application Scenarios: Evidence-Backed Research Uses Based on Quantified Differentiation


In Vivo Intestinal Inflammation Studies Requiring Superior Anti-Inflammatory Efficacy and MPO Inhibition

Based on direct comparative evidence from the TNBS rat colitis model, 4-methylesculetin provides enhanced anti-inflammatory efficacy compared to esculetin, including myeloperoxidase (MPO) and alkaline phosphatase (AP) inhibition not observed with the parent compound [1]. This application scenario is appropriate for inflammatory bowel disease (IBD) research, particularly when evaluating compounds in the DSS-induced colitis model where 4-methylesculetin at 25 mg/kg has demonstrated reduced MPO activity, decreased colonic IL-6 levels, and restoration of glutathione content [2]. Researchers should specify 4-methylesculetin (CAS 529-84-0) rather than generic esculetin to ensure reproducibility of these specific anti-inflammatory endpoints.

Glutathione Reductase Interaction and Nrf2 Pathway Activation Studies

4-Methylesculetin uniquely modulates glutathione-related enzymes through direct molecular interaction with glutathione reductase, with the C-4 methyl group playing a critical role in enzyme binding [1]. This application scenario supports research focused on antioxidant enzyme regulation, Nrf2 pathway activation, and oxidative stress mitigation mechanisms. The compound's demonstrated ability to upregulate glutathione reductase activity and gene expression, while preventing Nrf2 downregulation, makes it specifically suitable for studies examining glutathione-dependent antioxidant responses [1].

Metabolic Stability and Glucuronidation Pharmacokinetic Studies

The distinct glucuronidation profile of 4-methylesculetin, characterized by selective 7-O-glucuronidation by UGT1A6 and UGT1A9 and altered Km values due to C-4 methyl hydrophobicity, positions it as a valuable tool compound for studying structure-metabolism relationships of 6,7-dihydroxycoumarins [1]. This application scenario is appropriate for drug metabolism and pharmacokinetic (DMPK) studies examining how C-4 substitution affects glucuronidation kinetics and metabolic clearance [1].

Chemoprevention and DNA Damage Protection Research

4-Methylesculetin has demonstrated protective effects against doxorubicin-induced DNA damage across multiple tissues (peripheral blood, liver, bone marrow, brain, testicle) with 34.1% to 93.3% protection in comet assays and 54.4% to 65.9% protection in micronucleus tests, while itself lacking genotoxic effects [1]. This application scenario supports research on chemopreventive agents, antioxidant protection against chemotherapy-induced genotoxicity, and studies requiring compounds with established in vivo safety profiles [1].

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